2-Fluoro-1H-benzo[d]imidazol-5-amine
Description
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-fluoro-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H6FN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11) |
InChI Key |
LLROPKWPMRVLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluoro-Substituted o-Phenylenediamines
A crucial intermediate is 4-fluoro-1,2-phenylenediamine derivatives, which can be prepared by:
- Nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene derivatives with primary amines.
- Subsequent reduction of the nitro group to the diamine using zinc and ammonium chloride under mild conditions.
This two-step sequence provides the fluorinated diamine necessary for benzimidazole ring formation.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Substitution | 1-fluoro-2-nitrobenzene + primary amine | Fluoro-nitroaniline derivative | Not specified |
| Reduction | Zn / NH4Cl in ethanol or aqueous medium | Fluoro-substituted o-phenylenediamine | High, >80% typical |
Cyclization to Form this compound
The benzimidazole ring is formed by condensation of the fluoro-substituted o-phenylenediamine with suitable carbonyl compounds or their equivalents under acidic or microwave-assisted conditions.
Conventional Cyclization
- Heating fluoro-substituted o-phenylenediamines with aldehydes or formic acid derivatives in polar solvents such as DMF or ethanol.
- Use of dehydrating agents or carbodiimides (e.g., N,N′-diisopropylcarbodiimide) to promote intramolecular cyclization.
- Typical reaction temperatures range from room temperature to reflux, with reaction times from several hours to overnight.
Microwave-Assisted Synthesis
- Microwave irradiation accelerates cyclization, often reducing reaction times to minutes.
- For example, methyl 4-(5-fluoro-1H-benzimidazol-2-yl)benzoate was synthesized by reacting methyl-4-formylbenzoate with 5-fluoro-1,2-phenylenediamine under microwave heating at 240 °C and 10 bar for 5 min.
- This method achieves high yields (up to 85%) and purity with minimal by-products.
Amination at the 5-Position
The amino group at the 5-position can be introduced by:
- Starting from 5-nitrofluorobenzimidazole derivatives, followed by reduction of the nitro group to the amine.
- Reduction methods include catalytic hydrogenation or chemical reduction using zinc and ammonium chloride.
- This step is often performed after cyclization to ensure the integrity of the benzimidazole core.
Representative Synthetic Route Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-fluoro-2-nitrobenzene + primary amine | Stirring, room temp, substitution | Fluoro-nitroaniline | Not specified | Nucleophilic aromatic substitution |
| 2 | Fluoro-nitroaniline + Zn/NH4Cl | Reduction | Fluoro-o-phenylenediamine | High (>80%) | Mild reduction |
| 3 | Fluoro-o-phenylenediamine + aldehyde or formyl derivative | Heating in DMF or microwave irradiation | 2-Fluoro-1H-benzo[d]imidazole derivative | 70-90% | Cyclization step |
| 4 | Nitro-substituted benzimidazole | Reduction (Zn/NH4Cl or catalytic) | This compound | Moderate to high | Amination step |
Detailed Reaction Scheme Extracted from Literature
A recent study describes a versatile synthetic strategy involving:
- Preparation of isothiocyanate derivatives from epoxides via azide intermediates.
- Coupling with benzene-1,2-diamines followed by intramolecular cyclization mediated by carbodiimides.
- Removal of protecting groups to yield the final benzimidazole amines.
Although this method was developed for a series of benzimidazole-2-amine derivatives, it demonstrates the utility of modular building blocks and mild cyclization conditions for efficient synthesis.
Data Table: Yields and Conditions from Selected Studies
Summary and Recommendations for Synthesis
- The most reliable route to this compound involves initial synthesis of 4-fluoro-1,2-phenylenediamine derivatives via substitution and reduction.
- Cyclization with suitable aldehydes or formyl sources under microwave irradiation or conventional heating efficiently constructs the benzimidazole core.
- Amination at the 5-position is best achieved by reduction of nitro precursors post-cyclization.
- Use of carbodiimide-mediated cyclization and protecting group strategies can improve yields and scalability.
- Microwave-assisted methods significantly reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, polar aprotic solvents (DMSO, DMF)
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced derivatives of this compound
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
2-Fluoro-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-1H-benzo[d]imidazol-5-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects. The exact molecular pathways involved may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural Comparisons
The structural diversity of benzimidazole derivatives arises from substitutions on the aromatic ring or the imidazole nitrogen. Key analogs include:
Pharmacological Activity Comparisons
- Antiviral Activity :
- Enzyme Inhibition: Compounds 18–31 (–8) inhibited nicotinate phosphoribosyltransferase (NAPRT) with IC₅₀ values of 0.1–5 µM. Methyl and acetamide groups optimized binding to the enzyme’s hydrophobic pocket . 2-(4-Aminophenyl)-4-methyl-1H-benzo[d]imidazol-5-amine () inhibited ribosomal protein S6 kinase alpha 3 (IC₅₀ = 320 nM), highlighting the role of arylaminomethyl substitutions .
Physicochemical Properties
- Solubility : Fluorine and polar groups (e.g., NH₂ in RetroABZ ) improve aqueous solubility, whereas lipophilic groups (CF₃ in 13j ) enhance membrane permeability .
- Metabolic Stability: Fluorine at C2 reduces cytochrome P450-mediated oxidation, as seen in this compound, compared to non-fluorinated analogs .
Research Findings and Implications
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., F, Cl, CF₃) enhance target binding via dipole interactions and metabolic stability .
- Bulky substituents (e.g., benzyloxy in ) may sterically hinder binding but improve selectivity .
Synthetic Flexibility: The amino group at C5 allows for derivatization into carbamates (e.g., RetroABZ) or amides (e.g., 51 in ), enabling tailored pharmacokinetic profiles .
Toxicity Considerations: Nitro-containing precursors (e.g., 3 in ) require reduction to amines (e.g., 4) to avoid genotoxicity, a critical step in prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
